

Unveiling Antitumor Agent-23: A Technical Overview of a Potent Synthetic Compound

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Compound of Interest

Compound Name: Antitumor agent-23

Cat. No.: B12424456

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Executive Summary

Antitumor agent-23 is a potent, synthetically derived compound that has demonstrated significant anti-proliferative activity against a panel of lymphoma cell lines. Identified by its Chemical Abstracts Service (CAS) number 2355185-12-3, this molecule is available commercially for research purposes. Despite its documented in vitro efficacy, the primary scientific literature and patent databases do not contain information regarding its specific origin, natural source, or detailed developmental history. Its nomenclature suggests it may be a developmental code from a drug discovery program. This guide provides a comprehensive summary of the currently available technical data for **Antitumor agent-23**, including its chemical properties, in vitro bioactivity, and a proposed experimental workflow for its assessment.

Compound Identification and Chemical Properties

Antitumor agent-23 is a complex small molecule with the molecular formula C₂₈H₅₀N₄O₄. Its chemical structure reveals a macrocyclic lactam core, a feature present in various biologically active compounds. The precise origin and synthetic pathway for this compound are not publicly documented. It is presumed to be of synthetic origin due to its complex structure and the nature of its designation.

Table 1: Chemical and Physical Properties of **Antitumor agent-23**

Property	Value	Source
CAS Number	2355185-12-3	MedChemExpress, TargetMol
Molecular Formula	C28H50N4O4	MedChemExpress
Molecular Weight	506.72 g/mol	MedChemExpress
Canonical SMILES	<chem>C--INVALID-LINK--N--INVALID-LINK--CC)C(=O)NCCCCN(C(=O)C=C)C)O)C">C@HC</chem>	PubChem (derived)
Physical Appearance	Solid powder	General for research chemicals
Purity	≥98% (typically by HPLC)	Commercial Suppliers
Solubility	Soluble in DMSO	Commercial Suppliers

In Vitro Antitumor Activity

Antitumor agent-23 has been evaluated for its anti-proliferative effects against a range of human lymphoma cell lines. The available data, presented as GI50 values (concentration required to inhibit cell growth by 50%), indicate high potency in the nanomolar range.

Table 2: In Vitro Bioactivity of **Antitumor agent-23** against Human Lymphoma Cell Lines

Cell Line	Type of Lymphoma	GI50 (nM)	Source
KARPAS-299	Anaplastic Large Cell Lymphoma	5	MedChemExpress[1] [2]
RAMOS	Burkitt's Lymphoma	27	MedChemExpress[1] [2]
RAJI	Burkitt's Lymphoma	28	MedChemExpress[1] [2]
GRANTA-519	Mantle Cell Lymphoma	38	MedChemExpress[1] [2]
KARPAS-422	Diffuse Large B-Cell Lymphoma	48	MedChemExpress[1] [2]
DAUDI	Burkitt's Lymphoma	80	MedChemExpress[1] [2]

Experimental Protocols

While the specific experimental details for the generation of the above GI50 data are not provided by the suppliers, a standard cell viability assay protocol, such as the MTT or CellTiter-Glo® assay, would typically be employed. Below is a generalized workflow for such an experiment.

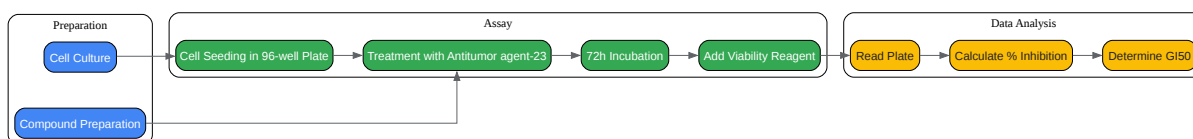
General Protocol for In Vitro Cell Viability Assay

- **Cell Culture:** Human lymphoma cell lines (e.g., KARPAS-299, RAMOS, etc.) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Cell Seeding:** Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well).
- **Compound Preparation:** A stock solution of **Antitumor agent-23** is prepared in DMSO. A dilution series is then made in the cell culture medium to achieve the final desired concentrations.

- **Treatment:** The diluted compound is added to the appropriate wells. Control wells receive medium with the same concentration of DMSO as the highest concentration of the test compound.
- **Incubation:** The plates are incubated for a specified period, typically 72 hours, to allow for the compound to exert its effect.
- **Viability Assessment:** A cell viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well according to the manufacturer's instructions.
- **Data Acquisition:** The absorbance or luminescence is measured using a plate reader.
- **Data Analysis:** The raw data is converted to percentage of inhibition relative to the DMSO-treated control. The GI50 value is then calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for GI50 Determination



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Caption: Generalized workflow for determining the GI50 of **Antitumor agent-23**.

Conclusion and Future Directions

Antitumor agent-23 is a potent anti-proliferative compound with significant activity against various lymphoma cell lines. The lack of publicly available information regarding its origin and mechanism of action presents both a challenge and an opportunity for the research community. Future studies should focus on elucidating its molecular target and signaling pathways to better understand its antitumor effects. Furthermore, independent verification of its in vivo efficacy and safety profile will be crucial in determining its potential as a therapeutic candidate. Researchers interested in this compound are encouraged to investigate its synthetic route, which may provide insights into its structure-activity relationship and potential for further optimization.

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